molecular formula C12H12O2 B1428062 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid CAS No. 1250150-08-3

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid

Cat. No. B1428062
M. Wt: 188.22 g/mol
InChI Key: UVOIDJPTVVIJKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro cyclopropanes, which are related to the compound , has been reported in various studies . For instance, a three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes .

Scientific Research Applications

Synthesis and Organic Electronics

  • Synthesis of Polycyano-containing Organic Ligands : A novel synthesis approach for polycyano-containing organic ligands has been developed using 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. This method results in compounds that can be used in organic electronics and as components in ionic liquids (Karpov et al., 2016).

Chemical Synthesis and Structure

  • Synthesis of Spiro[cyclopropane-Indazole] Derivatives : Novel spiro[cyclopropane-indazole] derivatives were synthesized using a magnesium-mediated conjugate addition of bromoform. These structures have potential applications in chemical synthesis and pharmaceutical research (Yan, Deng, & Kuang, 2014).
  • Chemistry of N-functionalized Spirodihydroquinolines : The transformation of N-substituted 3,4-dihydrospiro[quinoline-2,1′-cyclohexanes] demonstrated the potential for synthesizing novel compounds, including 4-(2-oxopyrrolidinyl-1)spiro[indane-1,1′-cyclohexanes], with applications in chemistry and materials science (Kouznetsov et al., 2003).

Photoredox Catalysis

  • Intramolecular Difunctionalization via Photoredox Catalysis : A novel approach for the intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid was developed. This method allows for the synthesis of spiro[cyclopropane-1,2-indan]one, useful in photoredox catalysis and organic synthesis (Wei, Wei, & Shi, 2021).

Mass Spectrometry and Stability Studies

  • Mass Spectrometry Analysis : Studies on substituted spiro[cyclopropan-1,1-indene]-2-carboxylates using mass spectrometry revealed insights into the stability of molecular ion networks and fragmentation patterns, essential for chemical analysis and structure elucidation (Mavrodiev et al., 1989).

Synthesis of Insecticidal Compounds

  • Insecticidally Active Compounds Synthesis : Synthesis of 3-phenoxy benzyl and α-cyano-3-phenoxy benzyl trans 2-(2,2-dichlorovinyl) spiro (2,5)-octane-1-carboxylates demonstrated the potential of these compounds as insecticides, showing good activity against various insect species (Kulkarni & Arbale, 1988).

properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)10-7-12(10)6-5-8-3-1-2-4-9(8)12/h1-4,10H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIDJPTVVIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid

CAS RN

1250150-08-3
Record name 2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 2
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 3
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 4
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 5
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 6
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid

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